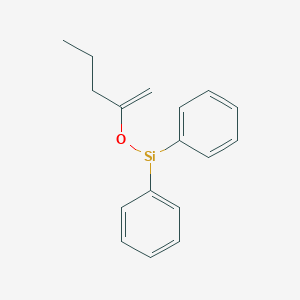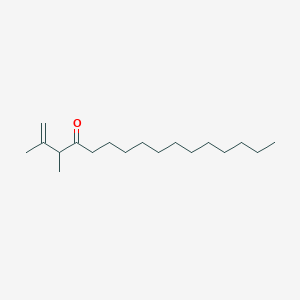
2-pyridin-4-yl-1H-imidazole-4,5-dicarboxylic acid;hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-pyridin-4-yl-1H-imidazole-4,5-dicarboxylic acid;hydrate is a complex organic compound that features both pyridine and imidazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-pyridin-4-yl-1H-imidazole-4,5-dicarboxylic acid;hydrate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under acidic or basic conditions. For instance, starting from a pyridine derivative and an imidazole precursor, the reaction can be facilitated by using a dehydrating agent such as phosphorus oxychloride or a strong acid like sulfuric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-pyridin-4-yl-1H-imidazole-4,5-dicarboxylic acid;hydrate can undergo various chemical reactions including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, 2-pyridin-4-yl-1H-imidazole-4,5-dicarboxylic acid;hydrate is used as a ligand in coordination chemistry. It can form stable complexes with various metal ions, which are useful in catalysis and materials science.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antiviral, or anticancer properties, making it a candidate for drug development.
Medicine
In medicine, derivatives of this compound are explored for their therapeutic potential. They may act as enzyme inhibitors or receptor agonists/antagonists, contributing to the treatment of various diseases.
Industry
In the industrial sector, this compound can be used in the synthesis of advanced materials, such as polymers or nanomaterials, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 2-pyridin-4-yl-1H-imidazole-4,5-dicarboxylic acid;hydrate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The pyridine and imidazole rings can participate in hydrogen bonding, π-π stacking, and coordination with metal ions, influencing the compound’s activity and selectivity.
Comparison with Similar Compounds
Similar Compounds
- 2-pyridin-3-yl-1H-imidazole-4,5-dicarboxylic acid
- 2-pyridin-4-yl-1H-imidazole-3,4-dicarboxylic acid
- 2-pyridin-4-yl-1H-imidazole-4,5-dicarboxylic acid;anhydrate
Uniqueness
2-pyridin-4-yl-1H-imidazole-4,5-dicarboxylic acid;hydrate is unique due to the presence of both pyridine and imidazole rings, which confer distinct chemical and biological properties. The hydrate form also influences its solubility and stability, making it suitable for specific applications where other similar compounds may not be as effective.
Properties
CAS No. |
923035-43-2 |
|---|---|
Molecular Formula |
C10H9N3O5 |
Molecular Weight |
251.20 g/mol |
IUPAC Name |
2-pyridin-4-yl-1H-imidazole-4,5-dicarboxylic acid;hydrate |
InChI |
InChI=1S/C10H7N3O4.H2O/c14-9(15)6-7(10(16)17)13-8(12-6)5-1-3-11-4-2-5;/h1-4H,(H,12,13)(H,14,15)(H,16,17);1H2 |
InChI Key |
MKNANTAVWBCOJG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC=C1C2=NC(=C(N2)C(=O)O)C(=O)O.O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


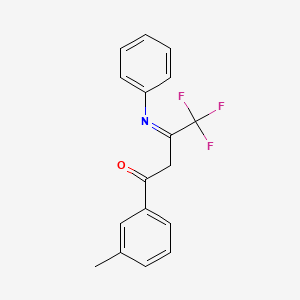
![9-Oxo-6,7,8,9-tetrahydropyrido[1,2-a]indole-10-carbonitrile](/img/structure/B14192388.png)

![2-[3-(9,9'-Spirobi[fluorene]-2-yl)phenyl]-9,9'-spirobi[fluorene]](/img/structure/B14192410.png)
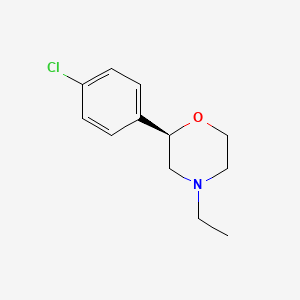
![N-Hydroxy-N~2~-{3-[methyl(phenyl)amino]propyl}glycinamide](/img/structure/B14192424.png)
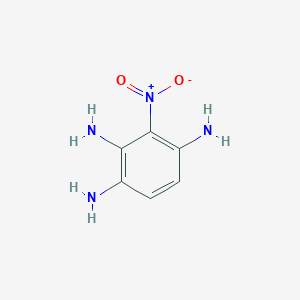
![N-[(3S)-1-(3-Nitropyridin-2-yl)pyrrolidin-3-yl]-3-phenylprop-2-ynamide](/img/structure/B14192430.png)
![Cyclohexanone, 2-[3-hydroxy-5-[(trimethylsilyl)methyl]-5,6-heptadienyl]-](/img/structure/B14192442.png)
